REACTION_CXSMILES
|
Cl.Cl.[CH:3]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.[O-]CC.[Na+].C(O[CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])C>CCO>[NH2:21][C:20]1[N:7]([CH:3]2[CH2:6][CH2:5][CH2:4]2)[N:8]=[CH:16][C:17]=1[C:18]#[N:19] |f:0.1.2,3.4|
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Name
|
|
Quantity
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11.63 g
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Type
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reactant
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Smiles
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Cl.Cl.C1(CCC1)NN
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Name
|
|
Quantity
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110 mL
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Type
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solvent
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Smiles
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CCO
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Name
|
|
Quantity
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9.95 g
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Type
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reactant
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Smiles
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[O-]CC.[Na+]
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Name
|
ice
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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8.93 g
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Type
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reactant
|
Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was cooled in an ice bath
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Type
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CUSTOM
|
Details
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at approximately 0° C
|
Type
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TEMPERATURE
|
Details
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at a rate which maintained the internal temperature of the reaction mixture between 0° C. and 5° C
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Type
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TEMPERATURE
|
Details
|
after which it was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 1.5 h
|
Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
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After cooling to room temp
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Type
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CUSTOM
|
Details
|
solvents were removed in vacuo
|
Type
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CUSTOM
|
Details
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the residue was partitioned between EtOAc and water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted twice with additional EtOAc
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Type
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WASH
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Details
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the combined organic layers were washed with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to provide crude C14, which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without purification
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1C1CCC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |